[(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea is a complex organic compound that features a thiazole ring, a morpholine moiety, and a hydrazinecarbothioamide group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of [(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea typically involves the reaction of 2-morpholino-1,3-thiazole-5-carbaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
[(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an anticancer and neuroprotective agent.
Industry: It is used in the development of new materials, such as dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of [(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s hydrazinecarbothioamide group may also play a role in its biological activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
[(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety
Properties
IUPAC Name |
[(E)-(2-morpholin-4-yl-1,3-thiazol-5-yl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5OS2/c10-8(16)13-12-6-7-5-11-9(17-7)14-1-3-15-4-2-14/h5-6H,1-4H2,(H3,10,13,16)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDXFZTYUSCPIK-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=C(S2)/C=N/NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.